molecular formula C10H8Br2O3 B15324130 Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Methyl 3-bromo-5-(2-bromoacetyl)benzoate

Cat. No.: B15324130
M. Wt: 335.98 g/mol
InChI Key: YECRQDRXBUFAIX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(2-bromoacetyl)benzoate is an organic compound with the molecular formula C10H8Br2O3 It is a derivative of benzoic acid and contains both bromine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate derivatives. One common method involves the bromination of methyl 3-acetylbenzoate to introduce the bromoacetyl group, followed by further bromination to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The process requires careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(2-bromoacetyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .

Scientific Research Applications

Methyl 3-bromo-5-(2-bromoacetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(2-bromoacetyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine atoms and the ester moiety play crucial roles in its reactivity and binding to targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity .

Properties

Molecular Formula

C10H8Br2O3

Molecular Weight

335.98 g/mol

IUPAC Name

methyl 3-bromo-5-(2-bromoacetyl)benzoate

InChI

InChI=1S/C10H8Br2O3/c1-15-10(14)7-2-6(9(13)5-11)3-8(12)4-7/h2-4H,5H2,1H3

InChI Key

YECRQDRXBUFAIX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)CBr)Br

Origin of Product

United States

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